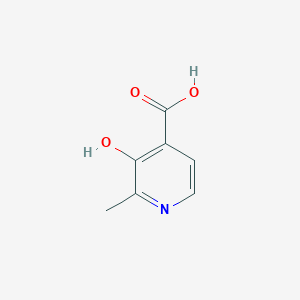

3-hydroxy-2-methylisonicotinic acid

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2-methylisonicotinic acid can be achieved through several methods. One common approach involves the oxidation of 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid using NAD+ as an oxidizing agent . Another method includes the reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid with specific oxidoreductases .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity .

化学反应分析

Types of Reactions: 3-hydroxy-2-methylisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid.

Reduction: It can be reduced to 4-pyridoxic acid using NADH as a reducing agent.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common Reagents and Conditions:

Oxidation: NAD+ and specific oxidoreductases.

Reduction: NADH and appropriate reducing agents.

Substitution: Various catalysts and reagents depending on the desired substitution.

Major Products Formed:

Oxidation: 3-Hydroxy-2-methylpyridine-4,5-dicarboxylic acid.

Reduction: 4-Pyridoxic acid.

科学研究应用

Medicinal Chemistry Applications

3-Hydroxy-2-methylisonicotinic acid has been studied for its potential therapeutic properties, particularly as a chemical chaperone. Research indicates that it can prevent vascular remodeling and hypertension in animal models. Specifically, studies involving mice infused with angiotensin II showed that this compound treatment prevented hypertension and associated heart weight increases, as well as vascular medial thickening and perivascular fibrosis . This suggests its potential as a novel therapy for hypertension by preserving protein homeostasis during cardiovascular stress.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it is utilized in the total synthesis of potent antimitotic agents like discodermolide, which has implications in cancer treatment . The ability to synthesize complex molecules from this compound highlights its significance in drug development.

Cosmetic Applications

In the cosmetic industry, this compound is explored for its moisturizing and skin-enhancing properties. Formulations incorporating this compound can improve skin hydration and texture, making it a valuable ingredient in topical products. Experimental designs have demonstrated that formulations containing specific compounds can optimize sensory properties and clinical efficacy, enhancing the overall performance of cosmetic products .

Biochemical Research

The compound's role as a biochemical agent extends to studies on protein interactions and cellular responses to stress. Its ability to modulate the unfolded protein response makes it a candidate for further research into diseases characterized by protein misfolding and aggregation. This application is particularly relevant in understanding conditions like neurodegenerative diseases where protein homeostasis is disrupted.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Hypertension Treatment

In a study involving mice, this compound was administered alongside angiotensin II infusion. The results indicated a significant reduction in hypertension markers and prevention of vascular changes typically induced by angiotensin II, suggesting its therapeutic potential .

Case Study 2: Cosmetic Efficacy

A formulation study evaluated various combinations of ingredients including this compound. The results indicated improved hydration levels and sensory attributes compared to control formulations, showcasing its applicability in cosmetic products aimed at enhancing skin quality .

作用机制

The mechanism of action of 3-hydroxy-2-methylisonicotinic acid involves its interaction with specific enzymes and cofactors. For instance, it acts as a substrate for 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes its oxidation and reduction reactions . The molecular targets include NAD+ and NADH, which are essential for its enzymatic transformations .

相似化合物的比较

5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid: This compound is structurally similar but contains a formyl group at position 5.

3-Hydroxy-4-methoxypyridine-2-carboxylic acid: This compound has a methoxy group at position 4 instead of a carboxylic acid group.

Uniqueness: 3-hydroxy-2-methylisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biochemical properties. Its role in the degradation pathway of vitamin B6 and its involvement in various enzymatic reactions highlight its importance in both biological and industrial contexts .

生物活性

3-Hydroxy-2-methylisonicotinic acid (3-HMIA) is a compound that has garnered attention due to its involvement in various biological processes, particularly in the metabolism of vitamin B6 and its potential therapeutic applications. This article explores the biological activity of 3-HMIA, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

3-HMIA is a derivative of isonicotinic acid, which is structurally related to nicotinic acid. It plays a significant role in the degradation pathway of pyridoxine (vitamin B6) and interacts with specific enzymes that facilitate various biochemical reactions.

Target Enzymes

The primary target enzyme for 3-HMIA is 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate, NAD(P)H, H, and O, leading to the formation of several metabolites including 2-(acetamidomethylene)succinate, NAD, and NADP.

Biochemical Pathways

3-HMIA is integral to the metabolic pathways associated with vitamin B6. It participates in the conversion processes that yield biologically active forms of vitamin B6, which are crucial for numerous cellular functions such as amino acid metabolism, neurotransmitter synthesis, and gene expression regulation.

Cellular Effects

3-HMIA influences various cellular processes:

- Cell Signaling : It modulates signaling pathways that are vital for maintaining cellular homeostasis.

- Gene Expression : The compound has been shown to affect the transcriptional activity of genes involved in metabolic regulation.

- Metabolic Processes : At different dosages, 3-HMIA can either support normal cellular functions or induce stress responses leading to oxidative damage.

Study on Dosage Effects

Research has demonstrated that varying dosages of 3-HMIA in animal models lead to different outcomes:

- Low Doses : At lower concentrations, 3-HMIA promotes normal metabolic activities without adverse effects.

- High Doses : Conversely, higher doses can result in toxic effects characterized by oxidative stress and impaired metabolic functions.

Temporal Effects in Laboratory Settings

Longitudinal studies have indicated that the stability and degradation of 3-HMIA can impact its biological effects over time. For instance, prolonged exposure to this compound has been linked to alterations in cellular metabolism and gene expression profiles.

Comparative Analysis of Biological Activity

| Parameter | Low Dose Effects | High Dose Effects |

|---|---|---|

| Cellular Metabolism | Normal functioning | Oxidative stress |

| Gene Expression | Upregulation of metabolic genes | Downregulation or dysregulation |

| Toxicity | None observed | Significant toxicity |

属性

IUPAC Name |

3-hydroxy-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-6(9)5(7(10)11)2-3-8-4/h2-3,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLRILLDNGTYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491357 | |

| Record name | 3-Hydroxy-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4328-92-1 | |

| Record name | 3-Hydroxy-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of HMPDC in vitamin B6 metabolism?

A: HMPDC is a product of vitamin B6 degradation. Specifically, it's formed during the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid (FHMPC) by the enzyme FHMPC dehydrogenase (dismutase). This enzyme, found in organisms like Mesorhizobium loti, catalyzes a unique reaction where FHMPC is converted into both HMPDC and 4-pyridoxic acid in near-equimolar amounts. []

Q2: How does the structure of FHMPC dehydrogenase relate to its function in HMPDC formation?

A: FHMPC dehydrogenase belongs to the 3-hydroxyacyl-CoA dehydrogenase family and shares structural similarities with the human enzyme. Crystal structure analysis of the enzyme from Mesorhizobium loti revealed a homodimeric structure with a probable catalytic diad consisting of His137 and Glu149 residues. [, ] Mutation studies confirmed the importance of these residues, with the H137L mutant exhibiting complete loss of activity, highlighting their crucial role in HMPDC formation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。